N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position. This moiety is linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine ring. The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents . Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aminothiazoles under anhydrous conditions, as exemplified in .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-4-8-14-15(10)18-17(23-14)19-16(20)13-9-21-11-6-2-3-7-12(11)22-13/h2-8,13H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRAZSQEZOPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py to facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring and the dioxine moiety.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial properties. Specifically, N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been shown to inhibit the growth of various bacterial strains in vitro. Studies suggest that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . Further research is needed to elucidate its efficacy and safety in vivo.
Polymer Development
This compound is being explored as a building block for advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems. Studies have indicated that it can improve the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic application . This property is particularly valuable in the formulation of nanoparticles for targeted drug delivery.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro | Potential for development as a new antibiotic agent |
| Research on Anticancer Effects | Induced apoptosis in multiple cancer cell lines | May lead to novel cancer therapies |
| Polymer Research | Improved mechanical properties when incorporated into polymer matrices | Enhances performance of materials used in various industrial applications |
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of pro-inflammatory mediators . Molecular docking studies have shown that this compound binds to the active sites of these enzymes, thereby preventing the formation of inflammatory prostaglandins.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-methyl substituent in the target compound may enhance lipophilicity compared to electron-withdrawing groups like 4-fluoro () .
- Bioactivity: Compounds with pyridinyl or morpholinomethyl substituents () exhibit explicit anticancer activity, suggesting that polar groups improve target engagement .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. Its molecular formula is with a molecular weight of 490.02 g/mol. The structure includes a benzothiazole moiety and a benzodioxine ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole and benzodioxine frameworks. Various methods have been reported in the literature for synthesizing related compounds, focusing on optimizing yields and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and benzodioxine exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| This compound | E. coli | TBD | Current Study |
Anti-inflammatory Activity
The anti-inflammatory potential of related benzodioxane derivatives has been documented, suggesting that similar mechanisms may apply to this compound. For example, compounds containing the benzodioxane moiety have shown efficacy in reducing inflammation in various animal models .
Anticancer Activity
Recent studies have indicated that certain benzodioxane derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a specific derivative demonstrated significant growth inhibition in ovarian carcinoma models . The mechanism often involves the inhibition of crucial cellular pathways such as the p38 MAPK pathway, which plays a role in cancer progression.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | Ovarian Carcinoma | 5.0 | |
| Compound D | Breast Cancer | 10.0 | |
| This compound | TBD | TBD | Current Study |
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study focusing on the antimicrobial properties of various thiazole derivatives, compounds were evaluated for their effectiveness against common bacterial strains. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity compared to non-modified counterparts .
Case Study 2: Anti-inflammatory Mechanism Exploration
A study investigating the anti-inflammatory effects of benzodioxane derivatives revealed that these compounds modulate cytokine production in macrophages. The results suggested that the presence of specific functional groups within the benzodioxane structure is critical for enhancing anti-inflammatory activity .
Q & A
Basic: What are the standard synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. For example:
- Step 1: Coupling of 4-methylbenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous dichloromethane (DCM) under argon .
- Step 2: Cyclization or functionalization steps may follow, such as thioether formation or oxadiazole ring closure, using reagents like iodine/triethylamine in acetonitrile under reflux .
- Intermediate Characterization: Key intermediates are validated via and NMR for structural confirmation, ESI-MS for molecular weight, and HPLC (≥95% purity) for purity assessment .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy: NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.4–2.6 ppm), while NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry: ESI-MS provides exact mass (e.g., m/z 369.40 for CHNOS derivatives) to verify molecular formula .
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity. Retention times are compared against standards .
Basic: How are initial biological activities of this compound screened in academic research?
Answer:
- In Vitro Assays: Common screens include:
- Selectivity Testing: Parallel screening against non-target enzymes or healthy cell lines to assess specificity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
SAR is guided by systematic modifications:
- Substituent Variation: Replacing the 4-methyl group on the thiazole with electron-withdrawing groups (e.g., -NO, -CF) enhances target binding affinity .
- Scaffold Hybridization: Introducing 1,3,4-oxadiazole or triazole rings improves metabolic stability and bioavailability .
- Bioisosteric Replacement: Exchanging the carboxamide with sulfonamide groups alters solubility and pharmacokinetics .
- Validation: Modified analogs are tested in comparative bioassays and ADMET models (e.g., hepatic microsome stability) .
Advanced: What mechanistic pathways are hypothesized for its biological activity, and how are they validated?
Answer:
- Hypothesized Mechanisms:
- Validation Methods:
Advanced: How can contradictions in biological or synthetic data be resolved?
Answer:
- Synthetic Reproducibility: Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled. Discrepancies in yields may arise from trace moisture or catalyst deactivation .
- Biological Variability: Replicate assays across multiple cell lines or animal models. For example, conflicting IC values may stem from differences in cell permeability or assay protocols .
- Analytical Cross-Check: Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm compound identity when spectral data conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
